Physicochemical properties of sodium 3,4,5-trihydroxybenzoate in aqueous solutions
Physicochemical properties of sodium 3,4,5-trihydroxybenzoate in aqueous solutions
An In-Depth Technical Guide to the Physicochemical Properties of Sodium 3,4,5-Trihydroxybenzoate in Aqueous Solutions
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Understanding the Core Utility of Sodium 3,4,5-Trihydroxybenzoate
Sodium 3,4,5-trihydroxybenzoate, the sodium salt of gallic acid and commonly known as sodium gallate, is more than a simple phenolic compound. It represents a versatile molecular scaffold whose utility in pharmaceutical and biomedical research is intrinsically linked to its behavior in aqueous environments. Its potent antioxidant, anti-inflammatory, and even antineoplastic activities are governed by its fundamental physicochemical properties.[1][2] For the drug development professional, a deep, mechanistic understanding of its solubility, stability, and ionic behavior in solution is not merely academic—it is the bedrock of rational formulation design, dose optimization, and predicting biological activity.
This guide moves beyond a simple recitation of data. It is structured to provide a causal, field-proven perspective on why sodium gallate behaves as it does and how these properties can be precisely measured and leveraged. We will explore the critical interplay between its structure and function, offering both the theoretical foundation and the practical methodologies required for its successful application.
Molecular Identity and Foundational Characteristics
At its core, the structure of sodium gallate dictates its function. The molecule consists of a benzene ring substituted with three hydroxyl (-OH) groups at the 3, 4, and 5 positions, and a carboxylate group (COO⁻Na⁺) where the acidic proton of gallic acid is replaced by a sodium ion.[1] This arrangement of a polyhydroxylated aromatic ring coupled with an ionic carboxylate group is the key to its notable water solubility and potent radical-scavenging capabilities.
| Property | Value | Source |
| IUPAC Name | Sodium 3,4,5-trihydroxybenzoate | [2] |
| Synonyms | Sodium Gallate | [1] |
| CAS Number | 2053-21-6 | [3][4] |
| Molecular Formula | C₇H₅NaO₅ | [1][2][3] |
| Molecular Weight | 192.10 g/mol | [2][3] |
Aqueous Solubility: A Key Formulation Advantage
A primary advantage of sodium gallate over its parent compound, gallic acid, is its significantly enhanced water solubility.[1] Gallic acid itself is only sparingly soluble in water (approx. 1.5 g/100 mL at 20°C), which can limit its application in aqueous formulations.[5][6] The presence of the sodium carboxylate salt form dramatically improves this, rendering sodium gallate highly soluble in water.[1][3][4]
This property is temperature-dependent; solubility is high in hot water and moderate in cold water. This differential is a classic principle exploited for purification via recrystallization, allowing for the effective removal of less soluble impurities by dissolving the crude product in a minimal volume of hot water and allowing it to cool slowly.[1]
Experimental Protocol: Gravimetric Determination of Aqueous Solubility
This protocol provides a fundamental method for quantifying the solubility of sodium gallate in water at a specific temperature, a critical parameter for pre-formulation studies. The logic is to create a saturated solution, isolate a known volume, remove the solvent, and weigh the remaining solute.
Materials:
-
Sodium 3,4,5-trihydroxybenzoate powder
-
Distilled or deionized water
-
Thermostatically controlled water bath or shaker
-
0.22 µm syringe filters
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
-
Drying oven
Procedure:
-
Establish Equilibrium: Add an excess amount of sodium gallate to a known volume of distilled water in a sealed flask. This ensures that the solution will become saturated.
-
Temperature Control: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C) for 24 hours. Continuous agitation is crucial to ensure equilibrium is reached.
-
Sample Withdrawal: After equilibration, allow the solution to stand undisturbed in the water bath for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a calibrated pipette. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved micro-particulates. This step is critical to avoid overestimation.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry crystallizing dish or beaker.
-
Drying: Place the dish in a drying oven at a temperature sufficient to evaporate the water without degrading the compound (e.g., 60-80°C) until a constant weight is achieved.
-
Calculation: The solubility (S) in g/L is calculated as: S = (Weight of dish + solute) - (Weight of dish) / (Volume of aliquot in L)
Ionization Behavior and Dissociation Constants (pKa)
The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity in solution.[7][8] For sodium gallate, understanding its ionization state across a physiological pH range is essential, as this influences its solubility, membrane permeability, and antioxidant mechanism. Gallic acid has two distinct pKa values: the first, for the carboxylic acid proton, is approximately 4.5, while the pKa for the phenolic protons is around 10.0.[5]
As the sodium salt, sodium gallate exists in its ionized carboxylate form in solution. The behavior of the molecule is therefore dominated by the deprotonation of its three hydroxyl groups at higher pH values. This progressive deprotonation significantly alters the molecule's electronic structure and, consequently, its chemical reactivity and UV-Vis absorbance spectrum.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust method for determining dissociation constants.[9][10] It involves monitoring the change in pH (or potential) of a solution as a titrant is added. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations, identified as the midpoint of the buffer region on the titration curve.[11][12]
Materials:
-
Sodium 3,4,5-trihydroxybenzoate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter with a glass electrode
-
Burette
-
Stir plate and magnetic stir bar
Procedure:
-
Solution Preparation: Accurately weigh a sample of sodium gallate and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the sodium gallate solution in a beaker with a magnetic stir bar. Immerse the pH electrode and ensure the tip does not interfere with the stir bar.
-
Initial Measurement: Record the initial pH of the solution.
-
Titration: Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, which will be indicated by a sharp change in pH.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The pKa of the phenolic groups can be determined from the midpoint of the relevant buffer region. For more precise determination, a first-derivative plot (ΔpH/ΔV vs. V) can be generated; the peak of this curve corresponds to the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Stability Profile in Aqueous Media
The stability of sodium gallate is a critical concern for drug development, as degradation can lead to a loss of potency and the formation of unknown impurities. Like many phenolic compounds, sodium gallate is susceptible to oxidative degradation.[1] This process is highly dependent on environmental factors.
Key Factors Influencing Stability:
-
pH: Stability is significantly lower in neutral to alkaline conditions (pH > 7), where the deprotonation of phenolic hydroxyls makes the molecule more susceptible to oxidation.[13][14] Acidic conditions generally confer greater stability.
-
Oxygen: The presence of dissolved oxygen is a primary driver of oxidative degradation.[13] Solutions should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive applications.
-
Light and Temperature: Exposure to UV light and elevated temperatures can accelerate the degradation process, leading to the formation of colored quinone-type products.[1][13]
Caption: Key environmental factors accelerating sodium gallate degradation.
Experimental Protocol: HPLC-Based Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the concentration of a parent compound and monitoring the formation of its degradation products over time.[15]
Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Sodium gallate
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)
-
Forced degradation reagents (e.g., hydrogen peroxide, NaOH, HCl)
Procedure:
-
Method Development: Develop a reversed-phase HPLC method capable of separating sodium gallate from potential degradation products. A typical mobile phase might consist of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[13]
-
Forced Degradation Study: To validate the method's stability-indicating capability, subject a solution of sodium gallate to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Analyze the stressed samples to ensure degradation peaks do not co-elute with the parent peak.
-
-
Stability Study Setup:
-
Prepare solutions of sodium gallate in different aqueous buffers (e.g., pH 4, 7.4, 9).
-
Store aliquots of these solutions under different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and under photostability lamps).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.
-
Quantification: Analyze the samples by HPLC. Calculate the percentage of sodium gallate remaining relative to the initial (time 0) concentration. Stability is often defined as the retention of at least 90% of the initial concentration.[15]
Antioxidant Mechanism: The Role of Hydroxyl Groups
The hallmark of sodium gallate is its antioxidant activity, which arises from the three adjacent hydroxyl groups on the benzene ring.[1] These groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Theoretical and experimental studies indicate that the primary antioxidant mechanism for gallates is Hydrogen Atom Transfer (HT) .[16][17] In this process, the phenolic O-H bond breaks, and the hydrogen atom is directly transferred to a radical species (R•), forming a stable gallate radical and a non-radical product (RH). This pathway is generally favored over mechanisms like Single Electron Transfer (SET) in both aqueous and lipid media.[16] The stability of the resulting gallate radical is enhanced by resonance delocalization across the aromatic ring.
Caption: The dominant Hydrogen Atom Transfer (HT) antioxidant mechanism.
Conclusion: A Profile for Advanced Application
The physicochemical properties of sodium 3,4,5-trihydroxybenzoate in aqueous solution define its potential as a valuable agent in drug development and scientific research. Its high water solubility overcomes a key limitation of its parent acid, while its pH-dependent stability and ionization profile are critical parameters that must be controlled during formulation. The potent, well-defined antioxidant mechanism provides a clear basis for its biological activity. By applying the rigorous experimental protocols detailed in this guide, researchers and developers can accurately characterize sodium gallate, ensuring the development of stable, effective, and scientifically sound applications.
References
-
Wikipedia. Gallic acid. [Link]
-
Saleh, I. A., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]
-
Arceusz, A., & Wesolowski, M. (2013). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Natural Product Communications. [Link]
-
O'Shea, N., et al. (2022). Physicochemical Properties and Bioaccessibility of Phenolic Compounds of Dietary Fibre Concentrates from Vegetable By-Products. MDPI. [Link]
-
Semantic Scholar. Antioxidant activity of gallates: an electrochemical study in aqueous media. [Link]
-
Fernandes, A., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. [Link]
-
Bara, I., et al. (2005). Antioxidant activity of gallates: an electrochemical study in aqueous media. PubMed. [Link]
-
Hafzan, Y., et al. (2017). Physicochemical properties, total phenolic content, and antioxidant capacity of homemade and commercial date (Phoenix dactylifera L.) vinegar. International Food Research Journal. [Link]
-
Uyama, T., et al. (2011). Effects of alkyl chain length of gallate on self-association and membrane binding. The Journal of Biochemistry | Oxford Academic. [Link]
-
Criado, S., et al. (2009). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. PMC. [Link]
-
Wikipedia. Potentiometric titration. [Link]
-
ResearchGate. (2018, July 2). Sodium Gallate Synthesis?. [Link]
-
Peacock, G., & Sparks, M. (2013). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension. Fisher Digital Publications. [Link]
-
YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). [Link]
-
Liu, H., et al. (2018). Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. MDPI. [Link]
-
Vedantu. Potentiometric Titration Explained: Principles, Curve & Steps. [Link]
-
Markovic, Z., et al. (2012). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. [Link]
-
PubChem. Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1). [Link]
-
A-Level Chemistry. Potentiometric Titration, Chemistry tutorial. [Link]
-
ResearchGate. (2024, October 9). Revealing the Antioxidant Properties of Alkyl Gallates: A Novel Approach through Quantum Chemical Calculations and Molecular Docking. [Link]
-
ChemBK. (2024, April 9). sodium gallate. [Link]
-
Karefyllakis, D., et al. (2026). Conjugation of Microalgal Phenolics and Protein for Bioactivity and Bioaccessibility Enhancement. MDPI. [Link]
-
ResearchGate. (2025, August 6). The Structure of Gallium in Strongly Alkaline, Highly Concentrated Gallate Solutions—a Raman and 71Ga-NMR Spectroscopic Study. [Link]
-
Alhakamy, N. A., et al. (2024). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. PMC. [Link]
-
ResearchGate. (A) UV-visible (UV-vis) spectra of methyl gallate solution continuously.... [Link]
-
MDPI. (2025, February 6). Computation of the pKa Values of Gallic Acid and Its Anionic Forms in Aqueous Solution: A Self-Similar Transformation Approach for Accurate Proton Hydration Free Energy Estimation. [Link]
-
Nayeem, N., et al. (2016). Gallic Acid: A Promising Lead Molecule for Drug Development. ResearchGate. [Link]
-
ResearchGate. Sodium benzoate and other metal benzoates as corrosion‐inhibitors in water and in aqueous solutions. [Link]
-
ResearchGate. (2022, November 16). Oxidation and Degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution. [Link]
-
ResearchGate. Antioxidant activity of gallates: An electrochemical study in aqueous media. [Link]
-
PubChem. Sodium;propyl 3,4,5-trihydroxybenzoate;benzoate. [Link]
-
Bergström, C. A. S. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Taylor & Francis. Potentiometric titration – Knowledge and References. [Link]
-
Gieszinger, P., et al. (2021). Quality-by-Design-Based Development of n-Propyl-Gallate-Loaded Hyaluronic-Acid-Coated Liposomes for Intranasal Administration. MDPI. [Link]
-
Wikipedia. Acid dissociation constant. [Link]
- Google Patents. US5962522A - Propyl gallate to increase bioavailability of orally administered pharmaceutical compounds.
-
MDPI. (2025, September 17). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. [Link]
-
University of Puget Sound. About pKa's. [Link]
-
Fisher Digital Publications. Stability of Extemporaneously Prepared Sodium Benzoate Oral Solution. [Link]
-
Longdom.org. (2016). Gallic Acid: A Promising Lead Molecule for Drug Development. [Link]
-
ACS Publications. (2018, December 10). Structure and Properties of Gallium-Rich Sodium Germano-Gallate Glasses. [Link]
-
LCGC International. Irradiation-Induced Degradation of Sodium Alginate. [Link]
-
YouTube. (2017, September 11). UV-Vis Tutorial | Part 3: Data Analysis. [Link]
Sources
- 1. Buy Sodium gallate | 2053-21-6 [smolecule.com]
- 2. Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | C7H5NaO5 | CID 23674757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. chembk.com [chembk.com]
- 5. Gallic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 10. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. tutorsglobe.com [tutorsglobe.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 16. Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
